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molecular formula C6H8Cl3NO2 B8661519 2-(Trichloromethyl)-4,7-dihydro-2H-1,3-dioxepin-2-amine CAS No. 89619-75-0

2-(Trichloromethyl)-4,7-dihydro-2H-1,3-dioxepin-2-amine

Cat. No. B8661519
M. Wt: 232.5 g/mol
InChI Key: WMKJWJOHVXHVQU-UHFFFAOYSA-N
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Patent
US04692538

Procedure details

To cis-2-butene-1,4-diol (22.28 g, 252.9 mmole) there was added a catalytic amount of sodium followed by a slow addition at ~0° C. of trichloroacetonitrile (110 g, 3 equivalents). Upon completion of the trichloroacetonitrole addition, the solution was stirred at room temperature for 16 hours. The solution was acidified with 1 ml glacial acetic acid and stirred for 15 minutes. The resulting solution was distilled under reduced pressure (0.25 mm Hg) and several fractions were collected at different temperatures. The minor fraction (9.71 g) collected between 98°-110° was characterized as the cyclic title product. IR (KBr): 3430-3350, 3040, 2940-2920, 1607, 1110 and 825 cm-1. 1H NMR was consistent with the indicated structure.
Quantity
22.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])/[CH:2]=[CH:3]\[CH2:4][OH:5].[Na].[Cl:8][C:9]([Cl:13])([Cl:12])[C:10]#[N:11]>C(O)(=O)C>[NH2:11][C:10]1([C:9]([Cl:13])([Cl:12])[Cl:8])[O:6][CH2:1][CH:2]=[CH:3][CH2:4][O:5]1 |^1:6|

Inputs

Step One
Name
Quantity
22.28 g
Type
reactant
Smiles
C(\C=C/CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the trichloroacetonitrole addition
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was distilled under reduced pressure (0.25 mm Hg) and several fractions
CUSTOM
Type
CUSTOM
Details
were collected at different temperatures
CUSTOM
Type
CUSTOM
Details
The minor fraction (9.71 g) collected between 98°-110°

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1(OCC=CCO1)C(Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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